

GSK-25: A Technical Guide to its Binding Affinity and Kinetics

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Compound of Interest

Compound Name: GSK-25

Cat. No.: B2474917

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For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-25 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1), a serine/threonine kinase that plays a crucial role in various cellular processes, including cytoskeletal regulation, cell motility, and smooth muscle contraction.^[1] As a downstream effector of the small GTPase RhoA, ROCK1 is implicated in the pathophysiology of numerous diseases, making it a significant target for therapeutic intervention. This technical guide provides a comprehensive overview of the binding affinity and kinetics of **GSK-25**, intended for researchers and professionals involved in drug discovery and development.

Quantitative Binding Data

While specific kinetic parameters such as the association rate constant (k_{on}), dissociation rate constant (k_{off}), and dissociation constant (K_d) for **GSK-25** are not readily available in the public domain, the following table summarizes the reported inhibitory concentrations (IC₅₀) against its primary target, ROCK1, and other kinases. This data provides a quantitative measure of the compound's potency and selectivity.

Target	Parameter	Value	Assay Conditions	Reference
ROCK1	IC50	7 nM	Recombinant human ROCK1 expressed in Sf9 cells, Scintillation Proximity Assay (SPA)	[1]
RSK1	IC50	398 nM	Not specified	[1]
p70S6K	IC50	1 µM	Not specified	[1]
CYP2C9	IC50	2.5 µM	Not specified	[1]
CYP2D6	IC50	5.2 µM	Not specified	[1]
CYP3A4	IC50	2.5 µM	Not specified	[1]

Experimental Protocols

Detailed experimental protocols for determining the binding affinity and kinetics of small molecule inhibitors like **GSK-25** to their kinase targets are crucial for reproducible and accurate assessment. Below are representative methodologies for key experiments.

Biochemical Kinase Inhibition Assay (Example Protocol)

This protocol is a representative method for determining the IC50 value of an inhibitor against ROCK1.

Objective: To measure the concentration of **GSK-25** required to inhibit 50% of ROCK1 kinase activity.

Materials:

- Recombinant human ROCK1 enzyme
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[2]

- ATP
- Peptide substrate (e.g., S6 peptide)[3][4][5]
- **GSK-25** (serially diluted)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- 384-well plates

Procedure:

- Prepare serial dilutions of **GSK-25** in DMSO and then dilute in kinase buffer.
- Add a fixed concentration of ROCK1 enzyme to the wells of a 384-well plate.
- Add the diluted **GSK-25** or vehicle control (DMSO) to the respective wells.
- Incubate the enzyme and inhibitor for a predetermined period (e.g., 30 minutes) at room temperature to allow for binding.
- Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.[2]
- Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.[2]
- Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.
- Measure the luminescence signal using a plate reader.
- Plot the percentage of inhibition against the logarithm of the **GSK-25** concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Kinetics (General Protocol)

SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions, enabling the determination of k_{on} , k_{off} , and K_d .

Objective: To determine the association and dissociation rate constants of **GSK-25** binding to ROCK1.

Materials:

- SPR instrument (e.g., Biacore)
- Sensor chip (e.g., CM5)
- Recombinant human ROCK1
- Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
- Running buffer (e.g., HBS-EP+)
- **GSK-25** (in a series of concentrations)
- Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

- Immobilization of ROCK1:
 - Activate the sensor chip surface using a mixture of EDC and NHS.
 - Inject the recombinant ROCK1 protein over the activated surface to allow for covalent coupling via primary amine groups.
 - Deactivate any remaining active esters with an injection of ethanolamine.
- Binding Analysis:
 - Flow running buffer over the sensor surface to establish a stable baseline.
 - Inject a series of concentrations of **GSK-25** over the immobilized ROCK1 surface for a defined period (association phase).
 - Switch back to flowing running buffer to monitor the dissociation of the **GSK-25**/ROCK1 complex (dissociation phase).

- Regenerate the sensor surface if necessary with a suitable regeneration solution.
- Data Analysis:
 - Subtract the response from a reference flow cell to correct for bulk refractive index changes.
 - Globally fit the association and dissociation curves from all **GSK-25** concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the k_{on} , k_{off} , and calculate the K_d ($K_d = k_{off} / k_{on}$).

Isothermal Titration Calorimetry (ITC) for Binding Affinity (General Protocol)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including K_d , stoichiometry (n), and enthalpy (ΔH).

Objective: To determine the dissociation constant and thermodynamics of **GSK-25** binding to ROCK1.

Materials:

- Isothermal titration calorimeter
- Recombinant human ROCK1
- **GSK-25**
- Dialysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl)

Procedure:

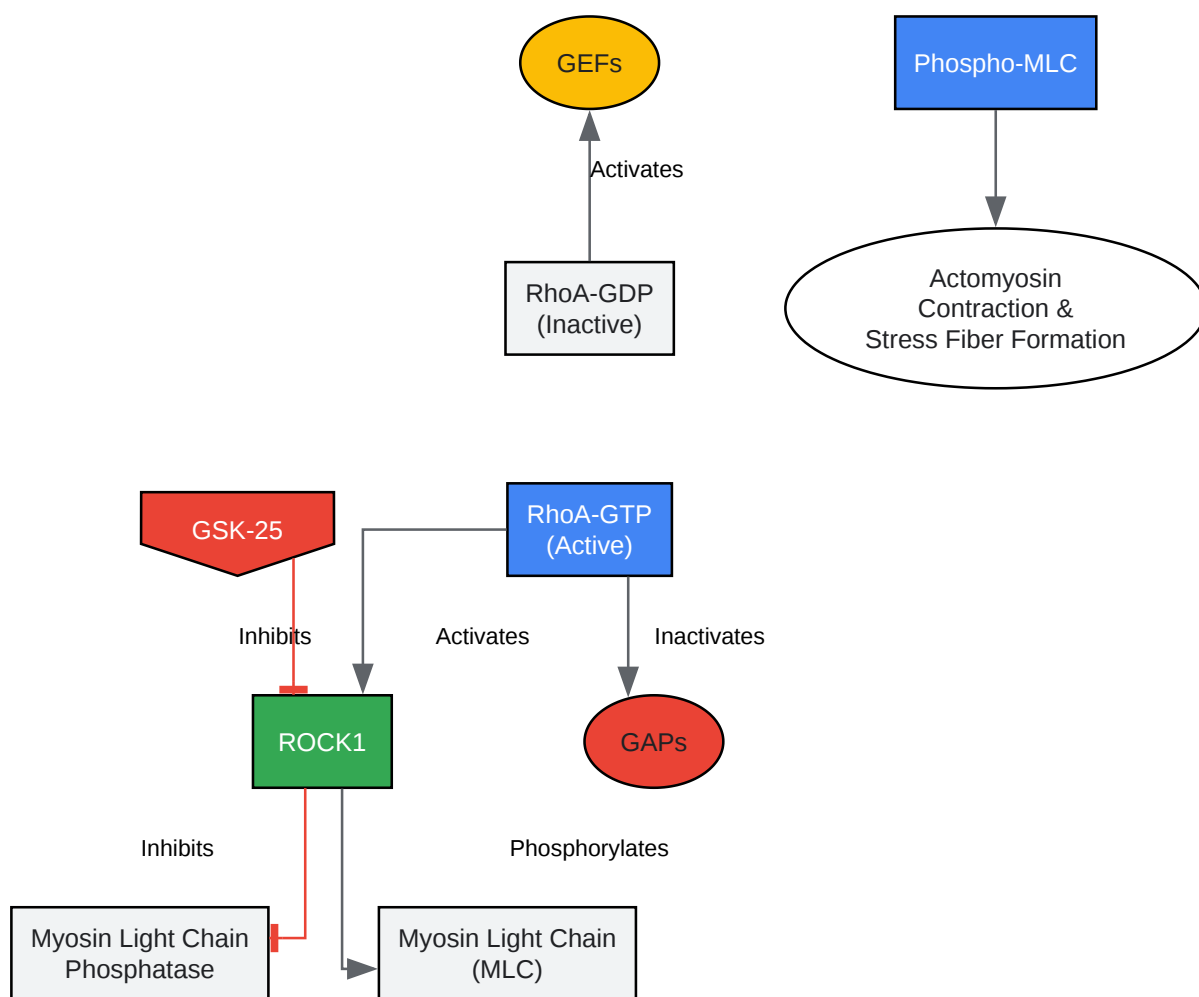
- Sample Preparation:
 - Dialyze the ROCK1 protein and dissolve the **GSK-25** in the same buffer to minimize heats of dilution.
 - Determine the accurate concentrations of both the protein and the ligand.

- ITC Experiment:
 - Fill the sample cell with the ROCK1 solution and the injection syringe with the **GSK-25** solution.
 - Perform a series of small, sequential injections of **GSK-25** into the ROCK1 solution while monitoring the heat released or absorbed.
- Data Analysis:
 - Integrate the heat signal for each injection to obtain the enthalpy change per mole of injectant.
 - Plot the enthalpy change against the molar ratio of **GSK-25** to ROCK1.
 - Fit the resulting binding isotherm to a suitable binding model to determine the K_d , stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Visualizations

ROCK1 Signaling Pathway

The following diagram illustrates the central role of ROCK1 in the RhoA signaling cascade, leading to downstream cellular effects.



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Caption: Simplified ROCK1 signaling pathway and the inhibitory action of **GSK-25**.

Experimental Workflow: Kinase Inhibition Assay

This diagram outlines the key steps in a typical biochemical assay to determine the inhibitory activity of **GSK-25**.

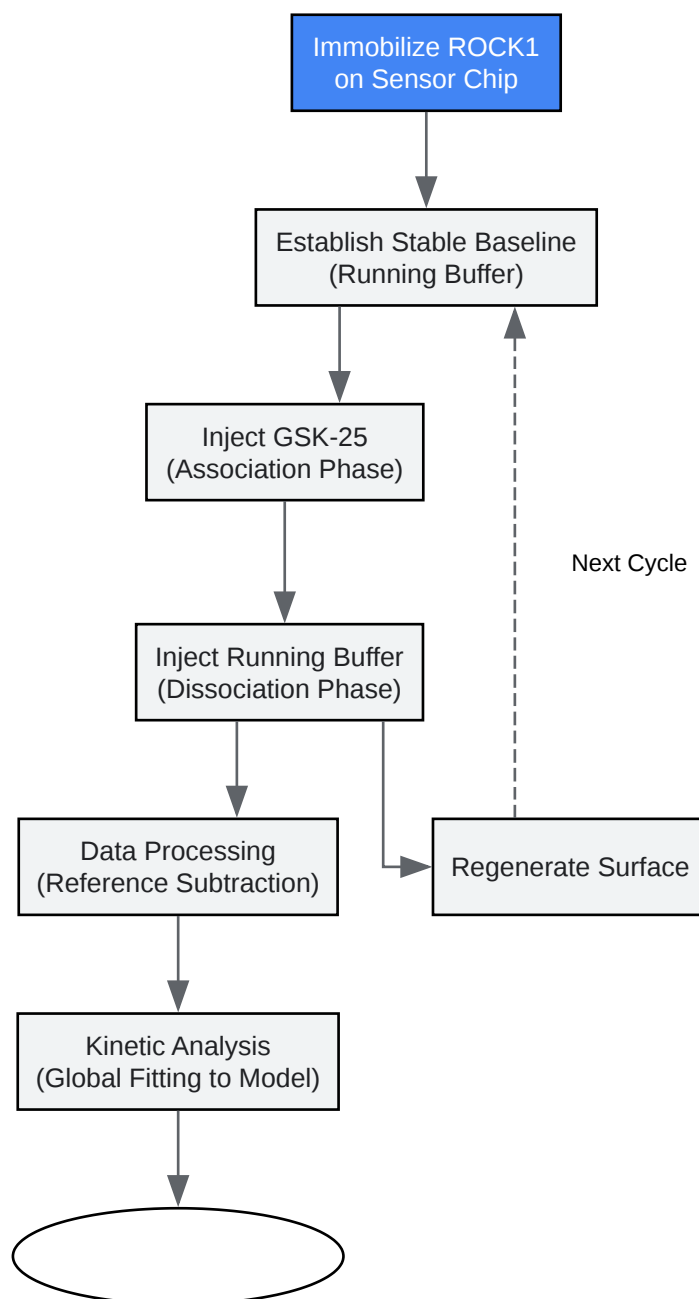


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Caption: Workflow for a biochemical kinase inhibition assay.

Logical Relationship: SPR Experiment

This diagram illustrates the logical flow of a Surface Plasmon Resonance experiment to characterize binding kinetics.



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Caption: Logical flow of an SPR experiment for kinetic analysis.

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